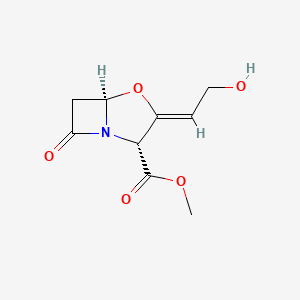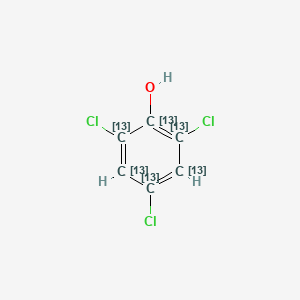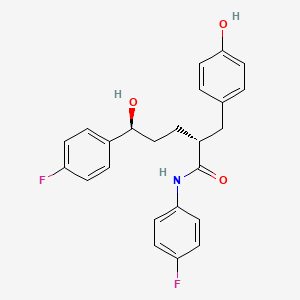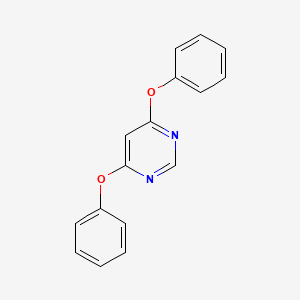
Éster metílico del ácido clavulánico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavulanic Acid Methyl Ester is a substituted Clavulanic acid and β-lactamase inhibitor .
Synthesis Analysis
The biosynthetic pathway of Clavulanic Acid in S. clavuligerus has been studied .Molecular Structure Analysis
The molecular formula of Clavulanic Acid Methyl Ester is C9H11NO5 . Its structure includes a beta-lactam ring . The exact mass is 213.06 and the molecular weight is 213.190 .Chemical Reactions Analysis
The reactivity of Clavulanic Acid and its ability to form conjugates has been studied .Physical And Chemical Properties Analysis
The molecular weight of Clavulanic Acid Methyl Ester is 213.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 76.1 Ų .Aplicaciones Científicas De Investigación
Antibiótico en el tratamiento de ganado
El ácido clavulánico, que puede derivarse del éster metílico del ácido clavulánico, se utiliza como antibiótico en el tratamiento de varias especies de ganado . Se ha estudiado particularmente su uso en el tratamiento de enfermedades infecciosas en pollos de engorde .
Estudios farmacocinéticos y farmacodinámicos
La inclusión del ácido clavulánico en el tratamiento de enfermedades infecciosas requiere la determinación de parámetros farmacocinéticos y farmacodinámicos . Esto ayuda a determinar la dosis adecuada para los pollos de engorde y garantizar la seguridad de los productos avícolas para la salud humana .
Identificación y cuantificación espectrométrica de masas
El ácido clavulánico se identifica y cuantifica en plasma y carne de pollo de engorde utilizando un método analítico LC-MS/MS . Esta es una herramienta analítica necesaria para encontrar formas de aumentar la eficacia de los antibióticos actualmente utilizados en el tratamiento de pollos de engorde .
Análisis de plasma humano
Se ha desarrollado un método de espectrometría de masas en tándem de cromatografía líquida de alto rendimiento para la estimación del ácido clavulánico en plasma humano . Este método se utiliza en estudios farmacocinéticos y de bioequivalencia .
Producción industrial
El ácido clavulánico se produce industrialmente mediante cepas de Streptomyces clavuligerus en medios complejos . Los recursos para esta síntesis molecular son económicos
Mecanismo De Acción
Target of Action
Clavulanic Acid Methyl Ester, like its parent compound Clavulanic Acid, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting these enzymes, Clavulanic Acid Methyl Ester prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
Clavulanic Acid Methyl Ester acts as a mechanism-based β-lactamase inhibitor . It mimics the structure of the β-lactam antibiotics and binds to the β-lactamase enzymes, thereby preventing these enzymes from breaking down the antibiotics . This allows the antibiotics to remain effective and kill the bacteria .
Biochemical Pathways
The production of Clavulanic Acid Methyl Ester involves a complex biochemical pathway. It is derived from the organism Streptomyces clavuligerus . The biosynthesis of Clavulanic Acid involves an eight-step pathway from glyceraldehyde-3-phosphate and arginine . The pathway involves unusual enzymes such as the enzyme condensing both precursors, N2-(2-carboxyethyl)-arginine (CEA) synthetase, the β-lactam synthetase cyclizing CEA, and the clavaminate synthetase .
Pharmacokinetics
It is expected to have similar properties to clavulanic acid, which is well absorbed and extensively metabolized in the liver . The elimination half-life of Clavulanic Acid is about one hour, and it is excreted through the kidneys .
Result of Action
The primary result of the action of Clavulanic Acid Methyl Ester is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting the β-lactamase enzymes, it prevents the degradation of these antibiotics, allowing them to exert their antibacterial effects more effectively . This results in a broader spectrum of susceptible bacterial infections .
Action Environment
The action of Clavulanic Acid Methyl Ester can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQNQMGKGBDT-NDFJAXRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)







![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)